molecular formula C18H14O3 B14280270 1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} CAS No. 122035-54-5

1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}

Cat. No.: B14280270
CAS No.: 122035-54-5
M. Wt: 278.3 g/mol
InChI Key: LLPFLQSTRWYXMG-UHFFFAOYSA-N
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Description

Bis[4-(propargyloxy)phenyl] ether: is an organic compound characterized by the presence of two propargyloxy groups attached to a phenyl ether backbone. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity, particularly in the context of click chemistry and polymer science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(propargyloxy)phenyl] ether typically involves the Williamson ether synthesis. This method entails the reaction of 4-hydroxyphenyl ether with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired ether compound .

Industrial Production Methods: Industrial production of Bis[4-(propargyloxy)phenyl] ether may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may also be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis[4-(propargyloxy)phenyl] ether is widely used in the synthesis of polytriazole resins and other polymers. Its propargyloxy groups make it a valuable building block in click chemistry, facilitating the formation of triazole rings .

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its ability to undergo click reactions makes it useful in the development of drug delivery systems and bioconjugates .

Industry: Industrially, Bis[4-(propargyloxy)phenyl] ether is employed in the production of high-performance materials, including adhesives, coatings, and composites. Its thermal stability and mechanical properties make it suitable for use in demanding applications .

Mechanism of Action

The mechanism of action of Bis[4-(propargyloxy)phenyl] ether primarily involves its participation in click chemistry reactions. The propargyloxy groups react with azides in the presence of a copper catalyst to form triazole rings. This reaction is highly efficient and selective, making it a powerful tool in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: Bis[4-(propargyloxy)phenyl] ether is unique due to its propargyloxy groups, which confer distinct reactivity in click chemistry. This makes it particularly valuable in the synthesis of polymers and bioactive molecules, setting it apart from other phenyl ether derivatives .

Properties

CAS No.

122035-54-5

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

1-prop-2-ynoxy-4-(4-prop-2-ynoxyphenoxy)benzene

InChI

InChI=1S/C18H14O3/c1-3-13-19-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)20-14-4-2/h1-2,5-12H,13-14H2

InChI Key

LLPFLQSTRWYXMG-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC#C

Origin of Product

United States

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